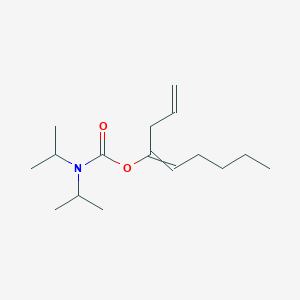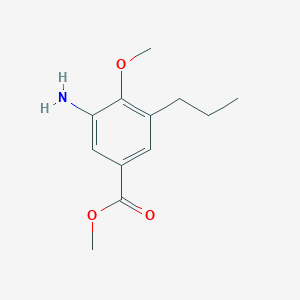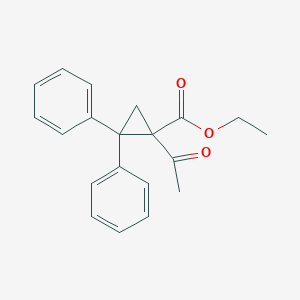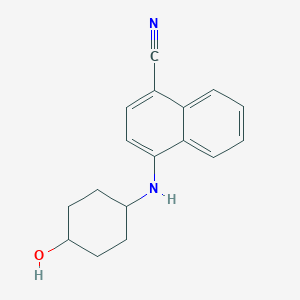
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide is an organic compound with the molecular formula C9H16ClNO It is characterized by the presence of a chloroacetamide group attached to a 2,2-dimethyl-4-penten-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide typically involves the reaction of 2,2-dimethyl-4-penten-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroacetamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxide derivatives, while reduction produces amines .
Wissenschaftliche Forschungsanwendungen
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Chloro-N-(2,2-dimethyl-4-pentenyl)acetamide: A closely related compound with similar chemical properties.
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide: Another similar compound with slight variations in the molecular structure.
Uniqueness
This compound is unique due to its specific combination of a chloroacetamide group and a 2,2-dimethyl-4-penten-1-yl moiety.
Eigenschaften
Molekularformel |
C9H16ClNO |
|---|---|
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
N-chloro-N-(2,2-dimethylpent-4-enyl)acetamide |
InChI |
InChI=1S/C9H16ClNO/c1-5-6-9(3,4)7-11(10)8(2)12/h5H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
SGTVPIMXSRNRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC(C)(C)CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate](/img/structure/B12586446.png)
![4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide](/img/structure/B12586447.png)

![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)

![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)

![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-](/img/structure/B12586512.png)
